molecular formula C3H4F3NaO2S B2367979 3,3,3-Trifluoropropanesulfinic acid sodium salt CAS No. 1263377-91-8

3,3,3-Trifluoropropanesulfinic acid sodium salt

Cat. No. B2367979
CAS RN: 1263377-91-8
M. Wt: 184.11
InChI Key: DVCULODZLVVYHT-UHFFFAOYSA-M
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Description

3,3,3-Trifluoropropanesulfinic acid sodium salt is a chemical compound with the CAS number 1263377-91-8 . It is available from various suppliers including BOC Sciences and Oakwood .


Synthesis Analysis

Sodium sulfinates, such as 3,3,3-Trifluoropropanesulfinic acid sodium salt, have emerged as versatile reagents in the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They are used as building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Chemical Reactions Analysis

Sodium sulfinates, including 3,3,3-Trifluoropropanesulfinic acid sodium salt, have been used in a variety of chemical reactions . They have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . They have also been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .


Physical And Chemical Properties Analysis

Salts, including 3,3,3-Trifluoropropanesulfinic acid sodium salt, typically have some common physical properties. They are usually hard and brittle with crystalline structures. They are often soluble in water and other polar solvents and can act as electrolytes. Salts can be acidic, basic, or neutral, and they usually have high melting points due to the strong electrostatic interactions between the oppositely charged ions .

Scientific Research Applications

Trifluoromethylation Reagents

3,3,3-Trifluoropropanesulfinic acid sodium salt, also known as sodium trifluoromethanesulfinate (CF3SO2Na), is widely utilized for direct trifluoromethylation of various substrates. It offers versatility in trifluoromethylsulfenylation and trifluoromethylsulfinylation, which involve the introduction of SCF3 and S(O)CF3 groups, respectively. This reagent is also employed in sulfonylation and chlorination reactions (Guyon, Chachignon, & Cahard, 2017).

Organic Fluorine Chemistry

Sodium trifluoromethanesulfinate is significant in organic fluorine chemistry due to its stability and cost-effectiveness. Its application in trifluoromethylation, particularly between 2014 and 2017, has seen advancements in bifunctionalization, trifluoromethylation of aromatics, trifluoromethylthioization, and other reaction types (Hui, Zhang, Tan, Wu, & Feng, 2017).

Synthesis of Trifluoromethanesulfinates

The compound acts like an equivalent of the CF3S(O)+ cation in certain solutions, facilitating the synthesis of trifluoromethanesulfinates and trifluoromethanesulfinamides from alcohols or amines (Billard, Greiner, & Langlois, 1999).

Radical Trifluoromethylation

It's an integral part of radical trifluoromethylation reactions in pharmaceutical, agricultural, and materials science. Recent studies focus on radical trifluoromethylation using CF3SO2Na as the CF3 source (Zhang, 2014).

Transition-Metal-Free Trifluoromethylthiolation

CF3SO2Na is used for trifluoromethylthiolation of indole derivatives under mild conditions. Its substrate scope includes pyrroles and enamines, making it a versatile reagent (Bu, Lu, & Cai, 2017).

Copper-Catalyzed Radical Oxidative Annulation

The compound is useful in copper-catalyzed radical oxidative trifluoromethylation and arylation of electron-withdrawing alkenes. Preliminary kinetic investigations suggest that CF3 radicals can be generated under mild conditions using CF3SO2Na (Lu, Liu, Peng, Liu, Fu, Huang, & Lei, 2014).

Electrochemical Applications

Sodium trifluoromethanesulfonate, a related compound, is utilized in cyclic voltammetry in trifluoromethanesulfonic acid, demonstrating significant electrochemical properties (Bernhard, Diab, & Ludi, 1990).

Mechanism of Action

The mechanism of action of sodium sulfinates in chemical reactions involves their ability to act as sulfonylating, sulfenylating, or sulfinylating reagents . The exact mechanism of action would depend on the specific reaction conditions and the other reactants involved .

properties

IUPAC Name

sodium;3,3,3-trifluoropropane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2S.Na/c4-3(5,6)1-2-9(7)8;/h1-2H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCULODZLVVYHT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263377-91-8
Record name 1263377-91-8
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